

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Tert-butylbenzaldehyde*

Cat. No.: B1365090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylbenzaldehyde (CAS No. 23039-28-3) is an aromatic aldehyde characterized by the presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring.^{[1][2]} This sterically demanding substituent significantly influences the molecule's physical properties and chemical reactivity, making it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-tert-butylbenzaldehyde**, detailed discussions on its synthesis and purification, an exploration of its characteristic reactions, and essential safety and handling information.

Physicochemical Properties

The physical and chemical properties of **3-tert-butylbenzaldehyde** are summarized in the table below. The presence of the tert-butyl group, a bulky and nonpolar moiety, alongside the polar aldehyde functional group, imparts a unique set of characteristics to the molecule.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O	[3]
Molecular Weight	162.23 g/mol	[3]
CAS Number	23039-28-3	[3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	140-150 °C	[3]
Density	0.966 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	91.961 °C	[4]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Solubility: While specific quantitative data is not readily available in the literature, **3-tert-butylbenzaldehyde** is expected to be sparingly soluble in water due to the hydrophobic nature of the tert-butyl group and the benzene ring. It is anticipated to be soluble in common organic solvents such as ethanol, acetone, toluene, and hexane.[5]

Spectroscopic Characterization

The structural elucidation of **3-tert-butylbenzaldehyde** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-tert-butylbenzaldehyde** exhibits characteristic signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the tert-butyl group. A detailed analysis of a similar compound, 3-tert-butyl-2-hydroxybenzaldehyde, reveals a singlet for the nine equivalent protons of the tert-butyl group around δ 1.44 ppm. The aromatic protons appear as multiplets in the downfield region, and the highly deshielded aldehydic proton resonates as a singlet further downfield, typically around δ 9.8-10.0 ppm.[6]

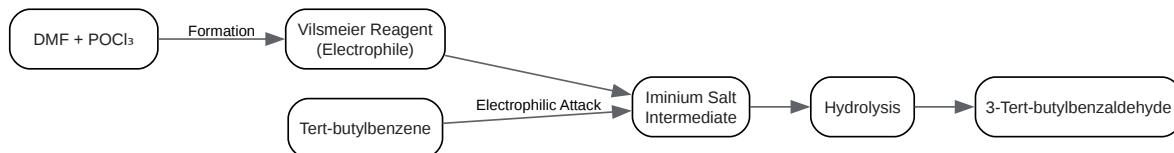
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the aromatic carbons (between 125-150 ppm), and the carbons of the tert-butyl group (the quaternary carbon and the methyl carbons appearing further upfield).^[7]

Infrared (IR) Spectroscopy

The IR spectrum of **3-tert-butylbenzaldehyde** is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm^{-1} . Other significant absorptions include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C=C stretching vibrations of the benzene ring.^{[8][9]}

Mass Spectrometry


Mass spectrometry of **3-tert-butylbenzaldehyde** would show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the loss of the aldehydic proton, the entire formyl group, and fragmentation of the tert-butyl group. Common fragments would include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and a methyl radical from the tert-butyl group (M-15).^{[10][11][12]}

Synthesis and Purification

The synthesis of **3-tert-butylbenzaldehyde** can be approached through several synthetic strategies, primarily involving the introduction of a formyl group onto the tert-butylbenzene ring or the modification of a pre-existing functional group. While a specific, detailed experimental protocol for **3-tert-butylbenzaldehyde** is not extensively documented in readily available literature, plausible synthetic routes can be derived from established organic reactions.

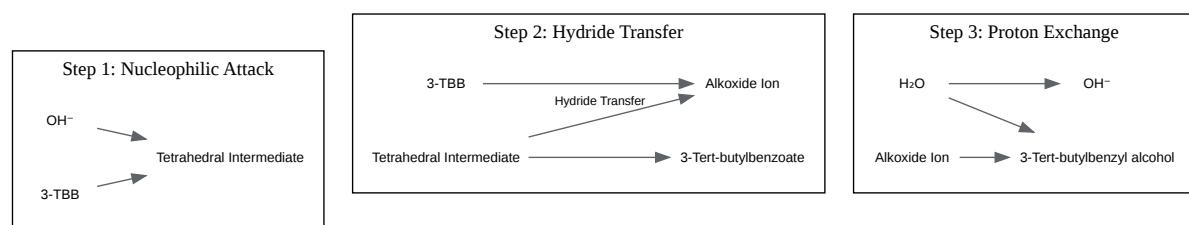
Potential Synthetic Routes

- Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds.^{[1][13][14][15][16]} Tert-butylbenzene, being activated by the electron-donating tert-butyl group, could be formylated using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl_3). The reaction proceeds via an electrophilic aromatic substitution mechanism.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack formylation of tert-butylbenzene.

- Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst.[17][18][19][20] This method is generally suitable for activated aromatic rings.
- Friedel-Crafts Acylation followed by Reduction: Another approach involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent like oxalyl chloride or formyl fluoride, followed by reduction of the resulting acylbenzene.[21][22][23][24]



Proposed Experimental Protocol (Vilsmeier-Haack Approach)

The following is a generalized, illustrative protocol based on the Vilsmeier-Haack reaction.

Note: This is a proposed method and should be optimized and performed with appropriate safety precautions by trained professionals.

- Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl_3) in an appropriate solvent (e.g., dichloromethane) to $0\text{ }^\circ\text{C}$.
- Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl_3 solution while maintaining the temperature at $0\text{ }^\circ\text{C}$.
- After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.

- Formylation: Cool the reaction mixture again to 0 °C and add tert-butylbenzene dropwise.
- After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
- Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure **3-tert-butylbenzaldehyde**.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. 23039-28-3 Cas No. | 3-tert-Butylbenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]
- 4. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 5. Affordable Price 3,5-di-tert-butylbenzaldehyde, Crystalline Solid with Almond-like Smell [forecastchemicals.com]
- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. scribd.com [scribd.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]
- 19. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 20. testbook.com [testbook.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365090#physical-and-chemical-properties-of-3-tert-butylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com